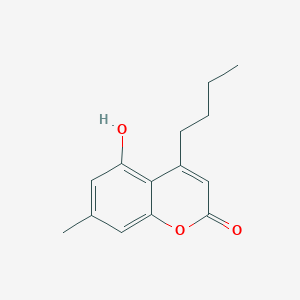

4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Description

Properties

IUPAC Name |

4-butyl-5-hydroxy-7-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-3-4-5-10-8-13(16)17-12-7-9(2)6-11(15)14(10)12/h6-8,15H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPUOVBFEKQXBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=CC(=CC(=C12)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

An In-Depth Technical Guide to the Synthesis of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Executive Summary

This technical guide provides a comprehensive, research-level overview of a robust and efficient method for the . The coumarin scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document details the strategic application of the von Pechmann condensation, a classic and versatile method for coumarin synthesis, tailored for the specific target compound.[3] We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and outline the necessary characterization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this and related coumarin derivatives.

Introduction: The Significance of the Coumarin Scaffold

Coumarins (2H-chromen-2-ones) are a major class of naturally occurring phenolic compounds and synthetic heterocyclic scaffolds.[4] Their inherent physicochemical properties and diverse biological activities—including antimicrobial, anti-inflammatory, anticoagulant, and anticancer activities—make them highly valuable motifs in drug discovery and materials science.[1][4][5] The specific substitution pattern on the benzopyrone ring system dictates the molecule's function. The target molecule, this compound, incorporates a C4-alkyl chain, which can enhance lipophilicity, and a 5,7-dihydroxy-like substitution pattern (via its precursor), which is common in biologically active natural coumarins. This guide provides the foundational chemistry required to access this specific analogue for further investigation.

Retrosynthetic Analysis and Strategic Approach

The most direct and convergent approach to the synthesis of 4-substituted coumarins is the von Pechmann condensation. This acid-catalyzed reaction involves the condensation of a phenol with a β-ketoester.[3]

Retrosynthetic Disconnection:

A logical retrosynthetic analysis of the target molecule disconnects the lactone ring, identifying a phenol and a β-ketoester as the key starting materials.

-

The 5-hydroxy and 7-methyl substitution pattern points directly to Orcinol (5-methylbenzene-1,3-diol) as the phenolic precursor.

-

The butyl group at the C4 position originates from the corresponding β-ketoester, which is Ethyl 3-oxooctanoate .

This leads to the proposed forward synthesis illustrated below.

The von Pechmann Condensation: Mechanism and Rationale

The Pechmann condensation is a powerful cyclization and dehydration reaction performed under acidic conditions. The mechanism, while debated under certain conditions, generally proceeds through several key steps when catalyzed by a strong protic acid like sulfuric acid.[3][4]

Core Mechanistic Steps:

-

Transesterification: The first step involves the acid-catalyzed reaction between the highly activated phenol (orcinol) and the β-ketoester (ethyl 3-oxooctanoate) to form a new ester intermediate.

-

Intramolecular Hydroxyalkylation: The carbonyl group of the ketone is activated by the acid catalyst, making it a potent electrophile. The activated aromatic ring of the phenol then attacks this carbonyl group in an intramolecular electrophilic aromatic substitution, typically ortho to a hydroxyl group.

-

Dehydration: The resulting tertiary alcohol is unstable under strong acid and heat, and readily undergoes dehydration to form an unsaturated intermediate, which restores the aromaticity of the benzene ring.

-

Lactonization: The final step is an intramolecular transesterification where the remaining phenolic hydroxyl group attacks the ester carbonyl, eliminating ethanol and forming the stable six-membered lactone ring of the coumarin product.

Below is a diagram illustrating the proposed reaction mechanism.

Caption: Experimental workflow for the synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup: Place a 250 mL beaker containing 40 mL of concentrated sulfuric acid into a larger ice-water bath. Allow the acid to cool to below 10°C with gentle stirring. [6]2. Reagent Preparation: In a separate 100 mL flask, combine 6.21 g (50 mmol) of anhydrous orcinol and 9.31 g (50 mmol) of ethyl 3-oxooctanoate. Swirl the flask to dissolve the orcinol completely.

-

Condensation: Using a dropping funnel or pipette, add the orcinol/ketoester mixture dropwise to the cold, stirring sulfuric acid. The rate of addition should be controlled to maintain the internal temperature of the reaction mixture below 10°C. The solution will likely change color and become viscous.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Workup and Isolation: Carefully and slowly pour the viscous reaction mixture into a beaker containing approximately 500 g of crushed ice with vigorous stirring. A precipitate should form immediately. [6]6. Filtration: Allow the ice to melt completely, then collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold deionized water until the filtrate is neutral (test with pH paper).

-

Purification: Transfer the crude solid to a flask and perform recrystallization from a hot mixture of ethanol and water (e.g., starting with 70:30 ethanol:water) to obtain the purified product as crystals. [7][8]8. Drying and Yield Calculation: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight. Calculate the final yield.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Parameter | Expected Result |

| Appearance | Off-white to pale yellow solid |

| Yield | 50-70% (typical for Pechmann) [4] |

| Melting Point | To be determined experimentally |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~10.5 (s, 1H, -OH), ~7.0-6.5 (m, 2H, Ar-H), ~5.9 (s, 1H, C3-H), ~2.7 (t, 2H, -CH₂-), ~2.3 (s, 3H, Ar-CH₃), ~1.5 (m, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~162 (C2), ~160 (C7-O), ~158 (C5-O), ~155 (C8a), ~150 (C4), ~140 (C7), ~112 (C6), ~110 (C3), ~105 (C4a), ~102 (C8), ~35 (C4-CH₂), ~29 (CH₂), ~22 (CH₂), ~21 (Ar-CH₃), ~14 (CH₃) |

| IR (KBr, cm⁻¹) | ~3200-3400 (broad, O-H stretch), ~1680-1710 (strong, C=O lactone stretch), ~1600, 1580 (C=C aromatic stretch) |

| MS (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₁₆O₃ |

Note: NMR chemical shifts are estimates based on analogous structures and may vary depending on the solvent and experimental conditions.

Discussion and Optimization

-

Anhydrous Conditions: While the reaction uses concentrated sulfuric acid, it is crucial that the starting materials, particularly the orcinol, are anhydrous to prevent side reactions and maximize yield.

-

Temperature Control: The initial exothermic addition must be carefully controlled. [6]Allowing the temperature to rise excessively can lead to charring and the formation of sulfonated byproducts.

-

Catalyst Variation: For substrates sensitive to strong acids, solid acid catalysts like Amberlyst-15, or other Lewis acids can be explored. [3][9]These can simplify the workup process as the catalyst can be filtered off. [10]

Conclusion

The von Pechmann condensation provides a reliable and scalable method for the from readily available starting materials. The protocol described herein is robust and follows a well-established mechanistic pathway. The successful synthesis and characterization of this molecule open the door for its evaluation in various biological assays, contributing to the rich field of coumarin chemistry.

References

-

Organic Chemistry Portal. (n.d.). Pechmann Condensation Coumarin Synthesis. Retrieved from [Link]

-

Dandia, A., et al. (2005). Regioselective synthesis and estrogenicity of (+/-)-8-alkyl-5,7-dihydroxy-4-(4-hydroxyphenyl)-3,4-dihydrocoumarins. European Journal of Medicinal Chemistry, 40(10), 1042-51. Retrieved from [Link]

-

Wikipedia. (n.d.). Pechmann condensation. Retrieved from [Link]

-

Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]

-

Moraes, M. C., et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkivoc, 2021(10), 151-163. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Pechmann condensation – Knowledge and References. Retrieved from [Link]

-

YouTube. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ). Retrieved from [Link]

-

Lafta, S. J., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. ResearchGate. Retrieved from [Link]

-

International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved from [Link]

-

Yoda, J., et al. (2019). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties. World Journal of Organic Chemistry, 7(1), 19-30. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-hydroxychromenes (28a-c). Retrieved from [Link]

-

ChemSynthesis. (n.d.). 4-hydroxy-7-methoxy-5-phenyl-2H-chromen-2-one. Retrieved from [Link]

-

Odame, F., et al. (2025). Crystal Structures, Computational Studies, and Hirshfeld Surface Analysis on 7-Hydroxy-4-Methyl-2H-Chromen-2-One and 7-Hydroxy-4-Methyl-8-Nitro-2H-Chromen-2-One. European Journal of Chemistry, 16, 275-286. Retrieved from [Link]

-

Iraqi Academic Scientific Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Coumarins, 4-Hydroxycoumarins, and 4-Hydroxyquinolinones by Tellurium-Triggered Cyclizations. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Molecular Descriptor Characterization of Novel 4-Hydroxy-chromene-2-one Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one. Retrieved from [Link]

-

MDPI. (n.d.). Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant activity of 2H-chromen-2-one derivatives. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 5-hydroxy-7-methyl-2H-chromen-2-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Biological and Medicinal Properties of Natural Chromones and Chromanones. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Mechanism of action of 6-(1S-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one. (B) Coumarin analogues. Retrieved from [Link]

Sources

- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pechmann Condensation [organic-chemistry.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. jk-sci.com [jk-sci.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

biological activity of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

An Investigational Framework for the Biological Activity of the Novel Coumarin Derivative: 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Abstract

The 2H-chromen-2-one (coumarin) core is recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological properties including antimicrobial, antioxidant, anticancer, and anti-inflammatory effects.[1][2] This guide focuses on a novel, uncharacterized derivative, This compound . Due to the absence of specific literature on this compound, this document serves as a comprehensive, in-depth technical framework for its systematic investigation. We will outline a logical progression from synthesis and characterization to a multi-tiered evaluation of its biological potential. This guide provides researchers, scientists, and drug development professionals with the rationale, detailed experimental protocols, and data interpretation frameworks necessary to elucidate the bioactivity of this promising molecule.

Introduction: The Promise of a Novel Coumarin Scaffold

Coumarins are a major class of naturally occurring phenolic compounds, renowned for their diverse and significant biological activities.[3] Structural modifications to the coumarin nucleus have led to the development of potent therapeutic agents.[4] The target molecule, this compound, possesses a unique combination of substituents that suggests a strong potential for bioactivity:

-

5-Hydroxy Group: The phenolic hydroxyl group is a critical pharmacophore for antioxidant activity, capable of donating a hydrogen atom to scavenge free radicals.[5]

-

4-Butyl Group: The lipophilic butyl chain at the C4 position may enhance membrane permeability, potentially improving bioavailability and interaction with intracellular targets.

-

7-Methyl Group: This substitution can influence the electronic properties and metabolic stability of the coumarin ring.

Given the established activities of structurally related hydroxy- and methyl-substituted coumarins, a systematic evaluation of this novel derivative is scientifically warranted.[6][7] This guide proposes a rigorous investigational workflow to define its biological profile.

Proposed Synthesis and Characterization

The logical first step is the chemical synthesis and structural confirmation of the target compound. A plausible and efficient method is the Pechmann condensation , a classic reaction for forming 7-hydroxycoumarins.[8]

Proposed Synthetic Protocol

-

Reactant Preparation: The synthesis would involve the acid-catalyzed condensation of 5-butyl-3-methylresorcinol with ethyl acetoacetate.

-

Condensation: Equimolar amounts of the resorcinol derivative and ethyl acetoacetate are slowly added to a cooled, stirred vessel containing a strong acid catalyst (e.g., concentrated sulfuric acid).[8]

-

Reaction Monitoring: The reaction is allowed to proceed at room temperature or with gentle heating, monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: The reaction mixture is poured onto crushed ice to precipitate the crude product. The solid is collected by filtration, washed with cold water to remove the acid, and dried.

-

Recrystallization: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final compound.[9]

Structural Characterization

Confirmation of the synthesized structure is paramount. The following spectroscopic techniques are required:

-

¹H and ¹³C NMR: To confirm the proton and carbon framework and the specific positions of the butyl, hydroxyl, and methyl groups.

-

FT-IR Spectroscopy: To identify key functional groups, particularly the lactone carbonyl (C=O) stretch (typically ~1700 cm⁻¹) and the hydroxyl (O-H) stretch (~3400 cm⁻¹).[10]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.

Investigational Roadmap: Tier 1 Biological Screening

Based on the extensive literature on coumarin derivatives, the primary screening should focus on three key areas: antioxidant, antimicrobial, and anticancer activities.

Antioxidant Activity Evaluation

Causality: The presence of a phenolic hydroxyl group at the C5 position strongly suggests potential radical-scavenging capabilities. Hydroxycoumarins are well-documented antioxidants.[3][11][12]

Experimental Protocol 1: DPPH Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom and reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[12]

-

Reagent Preparation: Prepare a stock solution of the test compound in methanol or DMSO. Prepare a 0.1 mM working solution of DPPH in methanol.

-

Assay Setup: In a 96-well microplate, add 100 µL of various concentrations of the test compound to the wells.

-

Reaction Initiation: Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of solvent and 100 µL of DPPH solution. Ascorbic acid or Trolox should be used as a positive control.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100[12]

-

Data Analysis: Plot the inhibition percentage against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Protocol 2: Superoxide Anion Radical Scavenging Assay

This assay assesses the compound's ability to quench the superoxide radical (O₂•⁻), a biologically relevant reactive oxygen species.

-

Radical Generation: Superoxide radicals can be generated enzymatically (e.g., using a xanthine/xanthine oxidase system) or non-enzymatically. For the non-enzymatic method, auto-oxidation of epinephrine in an alkaline medium is used.[11]

-

Assay Setup: The reaction mixture contains the test compound at various concentrations, epinephrine, and a buffer (e.g., carbonate buffer, pH 10.2).

-

Detection: The oxidation of epinephrine to adrenochrome is monitored spectrophotometrically at 480 nm. The inhibition of this oxidation in the presence of the test compound indicates superoxide scavenging.

-

Calculation: The IC₅₀ value is determined by plotting the percentage inhibition of epinephrine oxidation against the compound concentration.

Antimicrobial Activity Evaluation

Causality: The coumarin scaffold is present in many natural antibiotics (e.g., novobiocin) and synthetic derivatives frequently exhibit broad-spectrum antibacterial and antifungal activity.[1][13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: In a 96-well microplate, perform a two-fold serial dilution of the test compound in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by adding a viability indicator like resazurin or INT.

Anticancer (Cytotoxic) Activity Evaluation

Causality: Numerous coumarin derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making this a critical area of investigation.[4][14] The MCF-7 breast cancer cell line is a common starting point for screening.[15]

Experimental Protocol: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of ~1x10⁴ cells/well and allow them to adhere for 24 hours in a CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours. Doxorubicin can be used as a positive control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against compound concentration to determine the IC₅₀ value.

Data Presentation and Visualization

Clear presentation of quantitative data is essential for interpretation and comparison.

Table 1: Summary of Proposed Tier 1 Biological Activity for this compound

| Assay Type | Method | Target/Radical | Positive Control | Endpoint | Result |

| Antioxidant | DPPH Scavenging | DPPH Radical | Ascorbic Acid | IC₅₀ (µM) | TBD |

| Superoxide Scavenging | O₂•⁻ | Quercetin | IC₅₀ (µM) | TBD | |

| Antimicrobial | Broth Microdilution | S. aureus | Vancomycin | MIC (µg/mL) | TBD |

| Broth Microdilution | E. coli | Ciprofloxacin | MIC (µg/mL) | TBD | |

| Broth Microdilution | C. albicans | Fluconazole | MIC (µg/mL) | TBD | |

| Anticancer | MTT Assay | MCF-7 Cells | Doxorubicin | IC₅₀ (µM) | TBD |

Diagrams of Experimental Workflows

Proposed Mechanistic Elucidation

Should the Tier 1 screening yield positive results, further investigation into the mechanism of action is warranted.

-

For Anticancer Activity: A promising result (e.g., low micromolar IC₅₀) would justify studies into the mode of cell death. This can be investigated by:

-

Apoptosis Assays: Using techniques like Annexin V/PI staining and flow cytometry to determine if the compound induces programmed cell death.

-

Caspase Activation: Measuring the activity of key executioner caspases (e.g., Caspase-3/7) to confirm the apoptotic pathway. Coumarins are known to trigger apoptosis via caspase activation.[4]

-

-

For Antioxidant Activity: Investigating the interaction with key enzymatic pathways, such as the inhibition of carbonic anhydrases, which has been observed for other coumarin derivatives and is a target in cancer therapy.[16]

-

For Antimicrobial Activity: Studying the effect on microbial cell membrane integrity or inhibition of key bacterial enzymes.

Hypothetical Signaling Pathway for Anticancer Activity

Conclusion

While This compound remains an uncharacterized molecule, its structural features firmly place it within a class of compounds with proven and diverse biological activities. The investigational framework presented here provides a scientifically rigorous and efficient pathway to elucidate its potential as a novel antioxidant, antimicrobial, or anticancer agent. The detailed protocols and logical progression from initial screening to mechanistic studies are designed to empower researchers to unlock the therapeutic promise of this new chemical entity.

References

- Adriaty, D., Suwito, H., Puspaningsih, N. N. T., Permanasari, A. A., Nastri, A. M., & Shimizu, K. (2025). In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2. Trends in Sciences.

- Pontecorvi, V., et al. (2022). Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies.

- Polovinkina, M. A., et al. (2022). Antioxidant activity of 2H-chromen-2-one derivatives. Russian Chemical Bulletin, 71(12), 2645–2653.

- Lafta, S. J., & Jabir, S. J. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Journal of Kerbala University, 11.

- Kumar, P., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules, 25(15), 3534.

- (This reference was not used in the final text).

- Khan, K. M., et al. (2010). Synthesis and Biological Screening of 7-Hydroxy-4-Methyl-2H-Chromen-2-One, 7-Hydroxy-4,5-Dimethyl-2H-Chromen-2-One and their Some Derivatives.

- Zhang, Y., et al. (2021).

- Hassan, S. S. M., et al. (2022). Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules, 27(16), 5268.

- (This reference was not used in the final text).

- Ali, Y. K. (2023). Antioxidant, antimicrobial activity and quantum chemical studies of 4-methyl-7-hyroxy coumarin derivatives. AIP Conference Proceedings, 2403(1), 020002.

- Khan, K. M., et al. (2003). Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives.

- Kumar, R., et al. (2022).

- Liu, Y., et al. (2022). The Chemical Composition and Antibacterial and Antioxidant Activities of Five Citrus Essential Oils. Molecules, 27(20), 7013.

- Venugopala, K. N., et al. (2013). Coumarin as a privileged scaffold in medicinal chemistry. Current Medicinal Chemistry, 20(24), 2996-3030.

- Kamal, A., et al. (2014). Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials. European Journal of Medicinal Chemistry, 79, 414-424.

- ResearchGate. (n.d.). Synthesis of 7-hydroxy-4 methyl-2H-chromen-2-one (1).

- Kecel-Gunduz, S., et al. (2023). New coumarin derivative with potential antioxidant activity: Synthesis, DNA binding and in silico studies (Docking, MD, ADMET). Journal of Molecular Structure, 1274, 134493.

- (This reference was not used in the final text).

- Shah, N. N., et al. (2016). Synthesis and anticancer activity of some new 2-[(4-methy-2-oxo-2H- chromen-7-yl)-oxy]acetamide derivatives. Der Pharma Chemica, 8(1), 397-403.

- (This reference was not used in the final text).

- Marković, V., et al. (2019). In Vitro Antioxidant Activity of Selected 4-Hydroxy-chromene-2-one Derivatives—SAR, QSAR and DFT Studies. Molecules, 24(20), 3656.

- Jo, Y., et al. (2024). Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia). Bioengineering, 11(1), 75.

- Stoyanov, S., & Doytchinova, I. (2023). Antioxidant Activity of Coumarins. Encyclopedia, 3(2), 548-560.

Sources

- 1. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of 4-methyl-7-propoxy-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design and synthesis of novel 2H-chromen-2-one derivatives bearing 1,2,3-triazole moiety as lead antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Abstract

The 2H-chromen-2-one, or coumarin, scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities.[1] This guide delves into the putative mechanism of action of a specific synthetic coumarin, this compound. Based on extensive structure-activity relationship (SAR) data from the broader coumarin class, we postulate that this compound primarily functions as an inhibitor of monoamine oxidases (MAOs). This document provides a comprehensive overview of the molecular target, the proposed inhibitory action, and detailed, field-proven experimental protocols for the validation of this hypothesis. It is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the therapeutic potential of this and related coumarin derivatives.

Introduction to the Coumarin Scaffold and the Target Compound

Coumarins are a class of benzopyran-2-one compounds found in nature and are also readily synthesized, making them attractive scaffolds for drug discovery.[1][2] They are known to possess a wide range of biological properties, including anti-inflammatory, anticancer, and antiviral activities.[1][3] A particularly well-documented therapeutic application for coumarin derivatives is the inhibition of monoamine oxidases (MAOs), enzymes crucial in the metabolism of neurotransmitters.[4][5]

The compound of interest, this compound, is a synthetic derivative. Its structural features, particularly the substitution at the C-4 position, strongly suggest a potential interaction with monoamine oxidases. Structure-activity relationship studies have shown that substitutions on the coumarin ring, especially at the C-4 position, can confer potent and selective inhibitory activity against MAOs.[3][6] This guide will, therefore, focus on the hypothesis that this compound acts as a monoamine oxidase inhibitor.

Molecular Target Profile: Monoamine Oxidases (MAO-A & MAO-B)

Monoamine oxidases are a family of flavin-containing enzymes located on the outer mitochondrial membrane.[7] They are responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine, as well as other exogenous amines.[7][8] There are two main isoforms of MAO:

-

MAO-A: Preferentially metabolizes serotonin and norepinephrine. Inhibitors of MAO-A are primarily used as antidepressants and anxiolytics.[7][8]

-

MAO-B: Primarily metabolizes dopamine. Selective MAO-B inhibitors are used in the treatment of Parkinson's disease and have been investigated for other neurodegenerative disorders like Alzheimer's disease.[3][7]

Due to the high degree of structural similarity between the two isoforms, developing selective inhibitors is a key challenge in drug discovery.[9] The dysregulation of monoamine neurotransmitter levels is implicated in a variety of neurological and psychiatric disorders, making MAOs significant therapeutic targets.

Postulated Mechanism of Action of this compound

Enzyme Inhibition

We propose that this compound functions by inhibiting the catalytic activity of monoamine oxidases. By binding to the active site of the enzyme, it would prevent the breakdown of monoamine neurotransmitters, leading to an increase in their synaptic concentrations. This modulation of neurotransmitter levels is the basis for the therapeutic effects of known MAO inhibitors.[8]

Structure-Activity Relationship (SAR) Analysis

The specific structural moieties of this compound are anticipated to play distinct roles in its inhibitory activity:

-

Coumarin Core: The planar coumarin ring system is a common feature in many known MAO inhibitors, providing a rigid scaffold for interaction with the enzyme's active site.[3]

-

4-Butyl Group: Substituents at the C-4 position of the coumarin ring have been shown to influence selectivity towards MAO-A.[3][6] The lipophilic nature of the butyl group may enhance binding to a hydrophobic pocket within the active site.

-

5-Hydroxy and 7-Methyl Groups: Substitutions on the benzo ring of the coumarin nucleus, such as hydroxyl and methyl groups, can modulate the electronic properties and steric interactions of the molecule, thereby affecting its binding affinity and selectivity for the MAO isoforms.[10]

Signaling Pathway

The proposed mechanism of action and its downstream effects are illustrated in the following diagram:

Caption: Proposed mechanism of MAO inhibition by the target compound.

Experimental Validation of the Mechanism of Action

To rigorously test the hypothesis that this compound is a monoamine oxidase inhibitor, a series of in vitro experiments are necessary.

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against both human MAO-A and MAO-B. A commercially available kit, such as the MAO-Glo™ Assay, provides a reliable and high-throughput method.[11]

Experimental Workflow Diagram:

Caption: Workflow for the in vitro MAO-Glo™ inhibition assay.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution series to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

-

Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes, the MAO substrate, and the luciferin detection reagent according to the manufacturer's protocol.

-

Assay Plate Setup: In a 96-well opaque plate, add the assay buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound dilutions. Include wells for a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a negative control (vehicle only).[12]

-

Enzyme and Inhibitor Pre-incubation: Gently mix and pre-incubate the plate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

-

Initiate Reaction: Add the MAO substrate to all wells to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

Detection: Add the luciferin detection reagent to all wells. This reagent converts the product of the MAO reaction into a luminescent signal. Incubate for 20 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]

Enzyme Kinetics Studies

To understand the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive), enzyme kinetic studies should be performed.

Step-by-Step Protocol:

-

Varying Substrate Concentrations: Perform the MAO inhibition assay as described above, but for a few fixed concentrations of the test compound, vary the concentration of the MAO substrate.[11]

-

Measure Reaction Velocity: Determine the initial reaction velocity at each substrate and inhibitor concentration.

-

Data Analysis: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). The pattern of the lines will indicate the type of inhibition.[13]

Data Presentation and Interpretation

Quantitative data from the inhibition assays should be summarized for clear comparison.

Table 1: Inhibitory Activity of this compound against hMAO-A and hMAO-B

| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B) |

| This compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |

| Clorgyline (Control) | [Literature Value] | [Literature Value] | [Literature Value] |

| Selegiline (Control) | [Literature Value] | [Literature Value] | [Literature Value] |

Interpretation:

-

IC50 Values: Lower IC50 values indicate higher inhibitory potency.

-

Selectivity Index (SI): The SI provides a measure of the compound's preference for one MAO isoform over the other. An SI > 1 indicates selectivity for MAO-B, while an SI < 1 indicates selectivity for MAO-A. A high SI value is generally desirable for developing targeted therapies.

Conclusion

Based on the extensive body of literature on coumarin derivatives, it is highly probable that this compound exerts its biological effects through the inhibition of monoamine oxidases. The specific substitutions on its coumarin scaffold suggest it may possess potent and potentially selective activity. The experimental protocols detailed in this guide provide a robust framework for validating this hypothesis and characterizing the compound's inhibitory profile. Such studies are a critical step in the pre-clinical development of novel therapeutics for neurological and psychiatric disorders.

References

- Benchchem. 4-(Bromomethyl)-5,7-dihydroxy-2H-chromen-2-one.

- Trends in Sciences. In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2.

- LevelUpRN. MAOIs Monoamine Oxidase Inhibitors: Therapies - Psychiatric Mental Health. 2023.

- ResearchGate. (A) Mechanism of action of 6-(1S-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one. (B) Coumarin analogues.

- ScienceOpen. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. 2025.

- Bestern, E., et al. Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase. Bioorganic Chemistry. 2022;123:105791.

- Singh, P., et al. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry. 2020;8:683.

- Romas, K.T., et al. Synthesis of novel substituted 7-(benzylideneamino)-4-methyl-2H-chromen-2-one derivatives as anti-inflammatory and analgesic agents. European Journal of Medicinal Chemistry. 2012;57:385-391.

- MDPI. Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation.

- PubMed. Synthesis and biological screening of 7-hydroxy-4-methyl-2H-chromen-2-one, 7-hydroxy-4,5-dimethyl-2H-chromen-2-one and their some derivatives.

- ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. 2018.

- Kumar, S., et al. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes. Molecules. 2022;27(16):5281.

- PubMed Central. Novel C7-Substituted Coumarins as Selective Monoamine Oxidase Inhibitors: Discovery, Synthesis and Theoretical Simulation.

- Evotec. Monoamine Oxidase (MAO) Inhibition Assay.

- ACS Publications. Inhibition of Monoamine Oxidases by Functionalized Coumarin Derivatives: Biological Activities, QSARs, and 3D-QSARs. Journal of Medicinal Chemistry.

- Malan, S.F., et al. Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. 2017;125:1098-1110.

- MDPI. In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection.

- ResearchGate. Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. 2025.

- Google Patents. 7-Hydroxy coumarins having substitutions in the 4 position.

- MDPI. Coumarin Derivative Hybrids: Novel Dual Inhibitors Targeting Acetylcholinesterase and Monoamine Oxidases for Alzheimer's Therapy.

- PubMed. Enzyme Inhibition Assays for Monoamine Oxidase.

- Charles River Laboratories. MAO Inhibition in Drug Discovery and Development. 2025.

Sources

- 1. Comprehensive Review on Medicinal Applications of Coumarin-Derived Imine–Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View of In Vitro Antiviral Activity and Molecular Docking Analysis of Dihydropyrimidinone, Chromene and Chalcone Derivatives Against SARS-CoV-2 | Trends in Sciences [tis.wu.ac.th]

- 3. scienceopen.com [scienceopen.com]

- 4. Coumarin derivatives as inhibitors of d-amino acid oxidase and monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. criver.com [criver.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Novel C7-Substituted Coumarins as Selective Monoamine Oxidase Inhibitors: Discovery, Synthesis and Theoretical Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of 7-substituted coumarin derivatives as multimodal monoamine oxidase-B and cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one

Introduction

4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one is a derivative of coumarin, a benzopyrone scaffold that is a cornerstone in medicinal chemistry and drug discovery. The specific substitutions of a butyl group at the 4-position, a hydroxyl group at the 5-position, and a methyl group at the 7-position are anticipated to significantly influence its physicochemical profile, thereby impacting its pharmacokinetic and pharmacodynamic properties. Understanding these properties is paramount for researchers, scientists, and drug development professionals to predict the molecule's behavior in biological systems and to guide formulation and development strategies.

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound. It offers not just theoretical insights but also detailed, field-proven experimental protocols for their determination. The methodologies are presented to ensure scientific integrity and reproducibility, empowering researchers to conduct a thorough characterization of this and similar coumarin derivatives.

Molecular Structure and Identity

The foundational step in characterizing any compound is to establish its precise chemical structure and identity.

Structure:

Key Structural Features:

-

Coumarin Core: A bicyclic aromatic lactone (a benzopyran-2-one).

-

Butyl Group at C4: This lipophilic chain is expected to increase the overall hydrophobicity of the molecule.

-

Hydroxyl Group at C5: This phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, influencing solubility and potential metabolic pathways. Its acidity will be a key determinant of the compound's ionization state at physiological pH.

-

Methyl Group at C7: A small alkyl substituent that can modulate lipophilicity and steric interactions with biological targets.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Molecular Formula | C₁₄H₁₆O₃ |

| Molecular Weight | 232.28 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

| Canonical SMILES | CCCCCC1=C(C2=C(C=C(C=C2O)C)O1)O |

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a critical parameter in drug development. It influences absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Importance of LogP

A compound's LogP value provides insight into its ability to cross biological membranes. For orally administered drugs, an optimal LogP range is typically sought to balance aqueous solubility for dissolution and lipid solubility for membrane permeation.

Experimental Determination of LogP: Reversed-Phase High-Performance Thin-Layer Chromatography (RP-HPTLC)

This method offers a rapid and reliable determination of LogP values and is well-suited for coumarin derivatives.[1]

Protocol:

-

Preparation of Standard Solutions:

-

Prepare stock solutions (1 mg/mL) of a series of standard compounds with known LogP values in methanol.

-

Prepare a stock solution (1 mg/mL) of this compound in methanol.

-

-

Chromatographic Conditions:

-

Stationary Phase: RP-18 HPTLC plates.

-

Mobile Phase: A mixture of an organic solvent (e.g., methanol, acetonitrile) and water. The composition is varied to obtain a range of retention factors (Rf).

-

Application: Apply 1 µL of each standard and the test compound solution to the HPTLC plate.

-

Development: Develop the plate in a chromatographic chamber saturated with the mobile phase.

-

Detection: Visualize the spots under UV light (typically 254 nm or 365 nm for coumarins).

-

-

Data Analysis:

-

Calculate the Rf value for each spot.

-

Convert Rf values to RM values using the formula: RM = log((1/Rf) - 1).

-

For each compound, plot RM values against the percentage of the organic solvent in the mobile phase. Extrapolate to 100% water to determine the RM0 value.

-

Create a calibration curve by plotting the RM0 values of the standard compounds against their known LogP values.

-

Determine the LogP of this compound by interpolating its RM0 value on the calibration curve.

-

Causality Behind Experimental Choices:

-

RP-HPTLC: This technique is chosen for its simplicity, high throughput, and the small amount of sample required. The correlation between retention on a reversed-phase stationary phase and lipophilicity is well-established.[1]

-

Methanol/Water Mobile Phase: This is a common mobile phase system for RP chromatography, allowing for a wide range of polarities to be explored.

Caption: Workflow for LogP determination using RP-HPTLC.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability. Poor solubility can lead to low absorption and erratic dose-response relationships.

Factors Influencing Solubility

The solubility of this compound will be influenced by the interplay between its lipophilic butyl group and the hydrophilic hydroxyl group. The pH of the medium will also play a crucial role due to the acidic nature of the phenolic hydroxyl group.

Experimental Determination of Aqueous Solubility

A common method for determining thermodynamic solubility is the shake-flask method.[2]

Protocol:

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the samples to pellet the undissolved solid.

-

-

Quantification:

-

Carefully remove an aliquot of the supernatant.

-

Dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile).

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Analysis:

-

Construct a calibration curve using standard solutions of known concentrations.

-

Calculate the solubility at each pH value based on the measured concentration of the saturated solution.

-

Causality Behind Experimental Choices:

-

Shake-Flask Method: This is the gold standard for determining thermodynamic solubility, providing a measure of the true equilibrium solubility.[2]

-

Multiple pH Buffers: Testing at various pH values is essential to understand the impact of ionization on solubility, which is particularly relevant for compounds with ionizable groups like the phenolic hydroxyl in the target molecule.

Chemical Stability

Assessing the chemical stability of a compound is crucial for determining its shelf-life and identifying potential degradation pathways. Coumarins can be susceptible to degradation under certain conditions.[3][4]

Forced Degradation Studies

Forced degradation studies are used to intentionally degrade the compound under stressed conditions to identify potential degradants and develop stability-indicating analytical methods.

Protocol:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

-

Stress Conditions:

-

Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at an elevated temperature (e.g., 60°C).

-

Alkaline Hydrolysis: Incubate the compound in 0.1 M NaOH at room temperature. Coumarins are particularly susceptible to lactone ring-opening under basic conditions.[4]

-

Oxidative Degradation: Treat the compound with 3% H₂O₂ at room temperature.

-

Photostability: Expose the compound (in solid and solution form) to UV and visible light according to ICH Q1B guidelines.[4]

-

Thermal Stress: Heat the solid compound at a high temperature (e.g., 80°C).

-

-

Sample Analysis:

-

At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the samples using a stability-indicating HPLC method (e.g., a gradient elution on a C18 column with UV detection).

-

-

Data Analysis:

-

Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

-

Calculate the percentage of degradation over time for each stress condition.

-

Caption: Workflow for forced degradation stability testing.

Spectral Properties

Characterization of the spectral properties of this compound is essential for its identification and quantification.

Table 2: Expected Spectral Properties

| Technique | Expected Observations | Information Gained |

| UV-Visible Spectroscopy | Absorption maxima in the UV range, likely between 300-350 nm, characteristic of the coumarin chromophore. The exact λmax will be influenced by the substitution pattern. | Confirmation of the chromophore, useful for quantification. |

| Infrared (IR) Spectroscopy | Characteristic peaks for: O-H stretching (broad, ~3300 cm⁻¹), C=O stretching of the lactone (~1700-1730 cm⁻¹), C=C stretching of the aromatic ring (~1600 cm⁻¹), and C-H stretching of the alkyl groups (~2850-2960 cm⁻¹). | Identification of key functional groups. |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Distinct signals for the aromatic protons, the vinyl proton of the pyrone ring, the protons of the butyl and methyl groups, and the hydroxyl proton. Chemical shifts and coupling patterns will confirm the substitution pattern. | Detailed structural elucidation. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the lactone (~160 ppm) and the aromatic and aliphatic carbons. | Confirmation of the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. | Determination of molecular weight and confirmation of molecular formula. |

Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Experimental Determination of Melting Point

The melting point can be determined using a standard melting point apparatus.

Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is finely powdered and completely dry.

-

Pack a small amount of the sample into a capillary tube.

-

-

Measurement:

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample slowly (1-2°C per minute) near the expected melting point.

-

Record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

-

Interpretation:

-

A sharp melting range (typically < 2°C) is indicative of a pure compound.

-

A broad or depressed melting range can suggest the presence of impurities.

Acid Dissociation Constant (pKa)

The pKa of the phenolic hydroxyl group at the 5-position is a critical parameter that determines the ionization state of the molecule at different pH values. This, in turn, affects solubility, lipophilicity, and interactions with biological targets.

Experimental Determination of pKa: Potentiometric Titration

This classic method involves titrating a solution of the compound with a strong base and monitoring the pH.

Protocol:

-

Solution Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water) if the aqueous solubility is low.

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

-

Data Analysis:

-

Plot the pH of the solution against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at which half of the compound has been neutralized (the midpoint of the titration curve).

-

Conclusion

This technical guide has outlined the essential physicochemical properties of this compound and provided detailed, actionable protocols for their experimental determination. A thorough understanding and characterization of these parameters are fundamental for any researcher or drug development professional working with this or related coumarin derivatives. The provided methodologies, grounded in established scientific principles, will enable the generation of reliable and reproducible data, which is indispensable for advancing the development of new therapeutic agents.

References

- Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms. (n.d.). National Institutes of Health.

- Chemical structures and calculated log p-values of coumarin derivatives [C1-44]. (n.d.). ResearchGate.

- The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024, July 30). MDPI.

- solubility and stability of Coumarin-C2-exo-BCN. (n.d.). BenchChem.

- FORCE DEGRADATION AND STABILITY STUDY OF 7-HYDROXY COUMARIN. (2025, August 6). ResearchGate.

- The 4-arylaminocoumarin Derivatives Log P Values Calculated According to Rekker's Method. (2003, November). PubMed.

- A Biological, Fluorescence and Computational Examination of Synthetic Coumarin Derivatives With Antithrombotic Potential. (n.d.). PubMed.

- The 4-arylaminocoumarin derivatives log P values calculated according to Rekker's method. (n.d.). SciSpace.

- Insights on Stability Constants and Structures of Complexes between Coumarin Derivatives and Pb(II) in Aqueous Media. (2024, April 23). MDPI.

- Synthesis and characterization of some (7-hydroxy-4-methyl-2H-chromen-2-one) derivatives. (2018, July 3). ResearchGate.

- Stability Study, Quantification Method and Pharmacokinetics Investigation of a Coumarin–Monoterpene Conjugate Possessing Antiviral Properties against Respiratory Syncytial Virus. (2022, September 18). National Institutes of Health.

Sources

- 1. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. Stability of Coumarins and Determination of the Net Iron Oxidation State of Iron–Coumarin Complexes: Implications for Examining Plant Iron Acquisition Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The coumarin scaffold, a fundamental benzopyrone framework, is a privileged structure in medicinal chemistry, demonstrating a vast array of pharmacological activities.[1][2] This technical guide focuses on a specific subclass: 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one and its derivatives. We delve into the synthetic methodologies for accessing this core, its analytical characterization, and provide a comprehensive overview of its biological landscape, including anticancer, anticoagulant, antimicrobial, and antioxidant properties. By synthesizing data from contemporary research, this document explains the critical structure-activity relationships (SAR) that govern efficacy and explores the underlying mechanisms of action. Detailed experimental protocols and data visualizations are provided to equip researchers and drug development professionals with the practical and theoretical knowledge required to advance this promising class of compounds.

Introduction: The Significance of the Coumarin Core

Coumarins (2H-chromen-2-ones) are a large class of naturally occurring and synthetic heterocyclic compounds, first isolated in 1820.[3] Their unique benzopyrone structure allows for diverse interactions with various enzymes and receptors, leading to a broad spectrum of biological effects.[1] Clinically, coumarin derivatives are well-established as anticoagulant drugs, such as warfarin, which function as vitamin K antagonists.[4][5] Beyond this, the scaffold has been extensively explored for anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective applications.[1][6][7][8]

The 4-alkyl-5-hydroxy-7-methyl-2H-chromen-2-one scaffold is of particular interest. The substituents on the coumarin ring—a butyl group at C4, a hydroxyl group at C5, and a methyl group at C7—are not arbitrary. The alkyl group at C4 can significantly influence lipophilicity and binding pocket interactions, while hydroxyl and methyl groups on the benzene ring are critical for modulating antioxidant activity, metabolic stability, and target-specific hydrogen bonding. This guide provides a detailed exploration of this specific chemical space.

Synthetic Strategies and Workflow

The synthesis of coumarin derivatives is well-established, with several named reactions providing reliable access to the core structure. The Pechmann condensation is a cornerstone method, particularly for 7-hydroxycoumarins.

The Pechmann Condensation: A Primary Route

The Pechmann reaction involves the condensation of a phenol with a β-ketoester under acidic conditions. For the synthesis of the 7-hydroxy-4-methylcoumarin backbone, resorcinol is typically reacted with ethyl acetoacetate.[7][9] The choice of catalyst is crucial for reaction efficiency; while concentrated sulfuric acid is traditional, solid acid catalysts like silica sulfuric acid have been employed for more environmentally friendly and efficient processes.[10]

The general workflow for synthesizing and evaluating these derivatives is a multi-stage process, beginning with the core synthesis and branching into various biological screenings.

Caption: General workflow for synthesis and biological evaluation.

Protocol: Synthesis of 7-Hydroxy-4-methyl-2H-chromen-2-one

This protocol is a representative example based on the Pechmann condensation.

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice bath, round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve resorcinol (1 equivalent) in ethyl acetoacetate (1.1 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly add concentrated H₂SO₄ (2-3 equivalents) dropwise with constant stirring. The slow addition is critical to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours or until thin-layer chromatography (TLC) indicates the consumption of starting material.

-

Workup: Pour the reaction mixture onto crushed ice. A solid precipitate will form.

-

Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: Recrystallize the crude solid from ethanol to yield pure 7-hydroxy-4-methyl-2H-chromen-2-one.[9][11]

-

Characterization: Confirm the structure using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[6][12]

Biological Activities and Therapeutic Potential

The this compound scaffold and its analogs exhibit a wide range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Coumarin derivatives are widely investigated as potential anticancer agents.[13] The 5-hydroxycoumarin and 4-methylcoumarin moieties, in particular, have been central to the design of novel cytotoxic compounds.[10][14]

Mechanism of Action: The anticancer effects of coumarins are often multi-faceted. They can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways. For instance, some 5-hydroxycoumarin derivatives act as inhibitors of Tyrosyl-DNA Phosphodiesterase 1 (TDP1), an enzyme involved in DNA repair.[15] By inhibiting TDP1, these compounds can sensitize cancer cells to the effects of topoisomerase 1 poisons like topotecan, representing a promising combination therapy strategy.[15] Other derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR-2), a key player in tumor angiogenesis.[13]

Sources

- 1. Current developments of coumarin compounds in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajpamc.com [ajpamc.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 7. Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and evaluation of novel substituted 5-hydroxycoumarin and pyranocoumarin derivatives exhibiting significant antiproliferative activity against breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. researchgate.net [researchgate.net]

- 13. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 14. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New 5-Hydroxycoumarin-Based Tyrosyl-DNA Phosphodiesterase I Inhibitors Sensitize Tumor Cell Line to Topotecan [mdpi.com]

A Comprehensive Spectroscopic Guide to 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one: A Predictive Analysis for Researchers

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of 4-butyl-5-hydroxy-7-methyl-2H-chromen-2-one, a novel coumarin derivative of interest to the drug development and scientific research communities. In the absence of direct experimental data for this specific molecule, this document leverages established principles of spectroscopic interpretation and data from structurally analogous compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. By explaining the causality behind expected spectral features, this guide serves as an in-depth resource for researchers working with complex coumarin derivatives, enabling them to anticipate, interpret, and validate their own experimental findings. Each section includes detailed, self-validating experimental protocols and is grounded in authoritative references to ensure scientific integrity.

Introduction: The Scientific Context of a Multifaceted Coumarin

Coumarins, a class of benzopyrone-containing heterocyclic compounds, are a cornerstone of natural product chemistry and medicinal research. Their diverse biological activities make them privileged scaffolds in drug discovery. The target of this guide, this compound, combines several key structural features: a 4-position alkyl chain known to influence lipophilicity, a 5-hydroxy group that can participate in hydrogen bonding and act as a key pharmacophore, and a 7-methyl group that can modulate metabolic stability and receptor binding.

Understanding the precise molecular structure is paramount to elucidating its function and potential applications. This guide provides the foundational spectroscopic blueprint for this molecule, empowering researchers to confirm its identity and purity in synthetic batches. The synthesis of such a molecule would likely be approached via a Pechmann condensation, a classic and robust method for creating the coumarin core.[1][2][3][4][5]

The following sections are structured not as a rigid report, but as a practical, in-depth exploration of each major spectroscopic technique. We will dissect the predicted data, explain the rationale for these predictions based on established chemical principles, and provide detailed protocols that represent best practices in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of its carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR chemical shifts are summarized in Table 1. These predictions are based on the known effects of substituents on the coumarin ring system and analysis of related compounds.[6][7]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Notes |

| H-3 | ~6.1 - 6.3 | s | - | The vinylic proton at C3 typically appears as a singlet in 4-alkylcoumarins. |

| H-6 | ~6.7 - 6.9 | s | - | Aromatic proton meta to the hydroxyl group and ortho to the methyl group. |

| H-8 | ~6.6 - 6.8 | s | - | Aromatic proton ortho to the hydroxyl group. |

| 5-OH | ~9.5 - 10.5 | br s | - | Phenolic protons are typically broad and their shift is highly dependent on concentration and solvent.[8][9][10][11][12] In DMSO-d₆, hydrogen bonding with the solvent leads to a downfield shift. |

| 7-CH₃ | ~2.3 - 2.5 | s | - | Methyl group on the aromatic ring. |

| -CH₂- (Butyl, α) | ~2.7 - 2.9 | t | ~7.5 | Methylene group adjacent to the C4 position, deshielded by the double bond. |

| -CH₂- (Butyl, β) | ~1.5 - 1.7 | sextet | ~7.5 | Methylene group of the butyl chain. |

| -CH₂- (Butyl, γ) | ~1.3 - 1.5 | sextet | ~7.5 | Methylene group of the butyl chain. |

| -CH₃ (Butyl, δ) | ~0.9 - 1.0 | t | ~7.5 | Terminal methyl group of the butyl chain. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR chemical shifts are detailed in Table 2. These values are estimated based on the additive effects of the substituents on the coumarin scaffold.[6][13][14][15]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C-2 | ~160 - 162 | Lactone carbonyl carbon, a characteristic downfield signal in coumarins. |

| C-3 | ~110 - 112 | Vinylic carbon adjacent to the carbonyl group. |

| C-4 | ~150 - 152 | Vinylic carbon bearing the butyl substituent. |

| C-4a | ~112 - 114 | Aromatic quaternary carbon at the ring junction. |

| C-5 | ~155 - 157 | Aromatic carbon bearing the hydroxyl group. |

| C-6 | ~115 - 117 | Aromatic methine carbon. |

| C-7 | ~140 - 142 | Aromatic carbon bearing the methyl group. |

| C-8 | ~108 - 110 | Aromatic methine carbon. |

| C-8a | ~153 - 155 | Aromatic quaternary carbon at the ring junction, adjacent to the oxygen atom. |

| 7-CH₃ | ~20 - 22 | Methyl carbon attached to the aromatic ring. |

| -CH₂- (Butyl, α) | ~33 - 35 | Butyl chain carbon attached to C4. |

| -CH₂- (Butyl, β) | ~29 - 31 | Butyl chain carbon. |

| -CH₂- (Butyl, γ) | ~22 - 24 | Butyl chain carbon. |

| -CH₃ (Butyl, δ) | ~13 - 15 | Terminal methyl carbon of the butyl chain. |

Experimental Protocol: NMR Analysis

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

1. Sample Preparation:

-

Weigh 5-10 mg of the purified solid this compound.[16][17][18][19]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a small, clean vial.[20] DMSO-d₆ is chosen for its excellent solubilizing power for polar compounds and its ability to slow the exchange of the hydroxyl proton, often resulting in a sharper signal.[9]

-

Using a Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube, ensuring no solid particles are transferred. The optimal sample height is 4-5 cm.[16][20]

-

Cap the NMR tube securely.

2. Instrument Setup & Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

For complete structural confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed to establish proton-proton and proton-carbon connectivities.

Visualization: NMR Workflow and Structure

The following diagram illustrates the workflow for NMR-based structural elucidation.

Caption: Workflow for NMR-based structural elucidation.

The following diagram shows the structure of this compound with atom numbering for NMR assignment.

Caption: Structure and numbering of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an invaluable, rapid technique for identifying the key functional groups within a molecule. The predicted IR absorption bands for our target compound are presented in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Notes |

| ~3300 - 3500 | O-H stretch (phenolic) | Broad, Strong | The broadness is due to hydrogen bonding. This is a key indicator of the hydroxyl group.[21][22] |

| ~2850 - 2960 | C-H stretch (aliphatic) | Medium-Strong | Corresponds to the C-H bonds in the butyl and methyl groups. |

| ~1700 - 1720 | C=O stretch (lactone) | Strong, Sharp | The α,β-unsaturated lactone carbonyl is a characteristic, strong absorption for coumarins.[23] |

| ~1610 - 1630 | C=C stretch (aromatic & vinylic) | Medium | Absorptions from the benzene ring and the pyrone double bond. |

| ~1000 - 1200 | C-O stretch | Strong | Associated with the lactone C-O and phenolic C-O bonds. |

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for analyzing solid samples.[24]

1. Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture, which can interfere with the spectrum.[25][26]

-

In an agate mortar and pestle, grind 1-2 mg of the purified solid sample into a very fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently but thoroughly mix the sample and KBr until a homogenous mixture is obtained.[24]

-

Transfer the mixture to a pellet die.

2. Pellet Formation:

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure (typically 8-10 metric tons) for several minutes to form a thin, transparent, or translucent pellet.[25][26][27] A clear pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.

3. Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using a blank KBr pellet.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a classic, high-energy technique that induces extensive and reproducible fragmentation, making it ideal for structural elucidation and library matching.[28][29][30][31]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺∙): The molecular formula is C₁₄H₁₆O₃, giving a molecular weight of 232.28 g/mol . The EI spectrum is expected to show a clear molecular ion peak at m/z = 232.

-

Key Fragmentation Pathways: Coumarins exhibit characteristic fragmentation patterns.[32][33][34][35][36]

-

Loss of CO: A primary fragmentation pathway for the coumarin nucleus is the loss of a carbon monoxide molecule (28 Da) from the lactone ring, leading to a benzofuran-type radical cation. An expected fragment would be at m/z = 204.

-

Loss of Propene (McLafferty Rearrangement): The butyl chain at C4 allows for a McLafferty rearrangement, involving the transfer of a gamma-hydrogen to the coumarin system and subsequent loss of propene (C₃H₆, 42 Da). This would result in a significant peak at m/z = 190.

-

Benzylic Cleavage: Cleavage of the bond between the α and β carbons of the butyl chain would result in the loss of a propyl radical (∙C₃H₇, 43 Da), leading to a fragment at m/z = 189. This is often a favorable fragmentation pathway for alkyl-substituted aromatic systems.

-

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Predicted Fragment | Fragmentation Pathway |

| 232 | [M]⁺∙ | Molecular Ion |

| 204 | [M - CO]⁺∙ | Loss of carbon monoxide from the lactone ring |

| 190 | [M - C₃H₆]⁺∙ | McLafferty rearrangement |

| 189 | [M - C₃H₇]⁺ | Benzylic cleavage of the butyl chain |

Visualization: Key Fragmentation Pathways